molecular formula C19H21N3O4S B12165853 1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Cat. No.: B12165853
M. Wt: 387.5 g/mol
InChI Key: JTCCXVDNAOIEBL-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines an indole core with functional groups that may contribute to its biological activity and chemical reactivity.

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the methoxyethyl group, and attachment of the sulfamoylbenzyl moiety. Specific reaction conditions and reagents may vary, but common methods include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxyethyl Group: This step may involve alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Sulfamoylbenzyl Moiety: This can be done through nucleophilic substitution reactions, where the sulfamoylbenzyl group is introduced using suitable sulfonamide derivatives.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism.

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other indole derivatives with different functional groups, such as 1-(2-hydroxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide or 1-(2-methoxyethyl)-N-(4-aminobenzyl)-1H-indole-6-carboxamide.

    Uniqueness: The specific combination of the methoxyethyl group and sulfamoylbenzyl moiety in this compound may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[(4-sulfamoylphenyl)methyl]indole-6-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-26-11-10-22-9-8-15-4-5-16(12-18(15)22)19(23)21-13-14-2-6-17(7-3-14)27(20,24)25/h2-9,12H,10-11,13H2,1H3,(H,21,23)(H2,20,24,25)

InChI Key

JTCCXVDNAOIEBL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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